molecular formula C10H9F2N3O B2376823 2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1250573-06-8

2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2376823
CAS No.: 1250573-06-8
M. Wt: 225.199
InChI Key: MQJBASBTSKYYHE-UHFFFAOYSA-N
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Description

2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a difluorophenyl group, which enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the triazole intermediate.

    Reduction to Ethanol Derivative: The final step involves the reduction of the intermediate to yield the ethanol derivative. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alkane derivative.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alkane derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets. The triazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target protein. This leads to the modulation of biological pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenyl)ethan-1-one: A similar compound with a ketone group instead of the triazole ring.

    (S)-1-(2,4-Difluorophenyl)ethanol: A chiral compound with a similar difluorophenyl group but different stereochemistry and functional group.

Uniqueness

2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of both the triazole ring and the difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The triazole ring enhances its stability and reactivity, while the difluorophenyl group improves its binding affinity and selectivity towards biological targets.

Properties

IUPAC Name

2-[1-(2,3-difluorophenyl)triazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c11-8-2-1-3-9(10(8)12)15-6-7(4-5-16)13-14-15/h1-3,6,16H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJBASBTSKYYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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